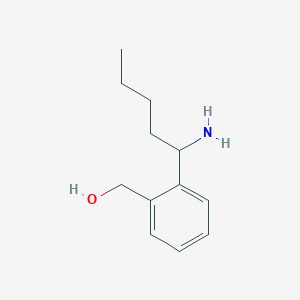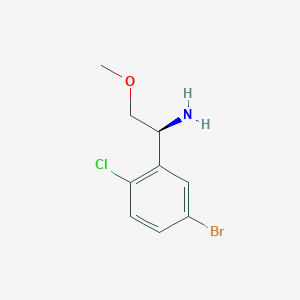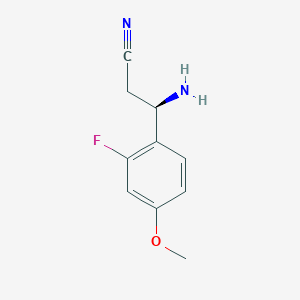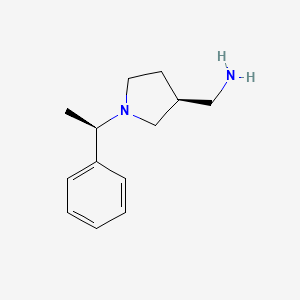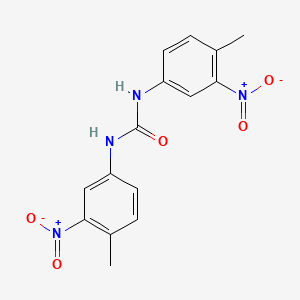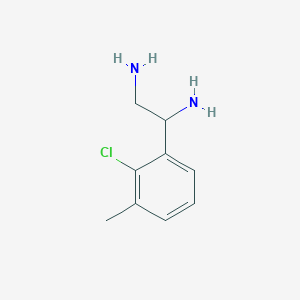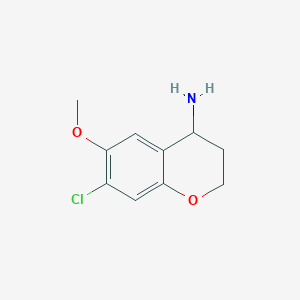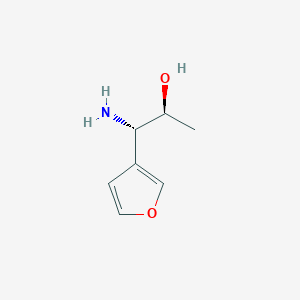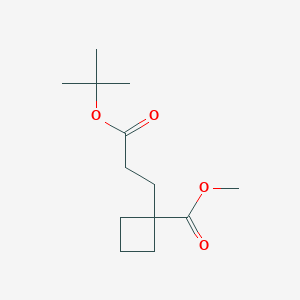
Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate is a chemical compound with a unique structure that includes a cyclobutane ring and a tert-butoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate typically involves the reaction of cyclobutane derivatives with tert-butoxycarbonyl (Boc) protecting groups. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to introduce the tert-butoxy group. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or tert-butoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like triethylamine. Reaction conditions typically involve controlled temperatures, anhydrous solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group can act as a protecting group, allowing selective reactions at other sites of the molecule. The cyclobutane ring provides rigidity and stability, which can influence the compound’s reactivity and interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate
- Methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate
Uniqueness
Methyl 1-(3-(tert-butoxy)-3-oxopropyl)cyclobutane-1-carboxylate is unique due to its specific combination of a cyclobutane ring and a tert-butoxy group. This structure provides distinct chemical properties and reactivity compared to other similar compounds. The presence of the tert-butoxy group offers protection during synthetic processes, allowing for selective modifications and the creation of diverse derivatives .
Eigenschaften
Molekularformel |
C13H22O4 |
|---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
methyl 1-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H22O4/c1-12(2,3)17-10(14)6-9-13(7-5-8-13)11(15)16-4/h5-9H2,1-4H3 |
InChI-Schlüssel |
JRKXJMLTIVGJMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCC1(CCC1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(3,3-Difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B13044208.png)
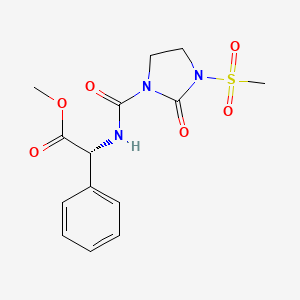
![3-Amino-6-fluoroimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13044221.png)
